molecular formula C14H12ClFN2O3 B13634231 Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

Cat. No.: B13634231
M. Wt: 310.71 g/mol
InChI Key: LHKDIEJPIYCDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate is a heterocyclic compound containing a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: One method to synthesize methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate involves the reaction of 4-chloro-2-fluoro-3-methoxyphenylboronic acid with methyl 4-(acetylamino)-3,6-dichloropyridine-2-carboxylate in the presence of methyl isobutyl ketone. The intermediate product, methyl 4-(acetylamino)-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, is then deacetylated to yield the final compound .

Industrial Production Methods: Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient solvents and catalysts to maximize yield and minimize production costs .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group.

    Reduction: Reduction reactions can target the nitro group if present in derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target .

Comparison with Similar Compounds

  • Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate
  • Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-3-carboxylate

Uniqueness: Methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12ClFN2O3

Molecular Weight

310.71 g/mol

IUPAC Name

methyl 4-amino-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate

InChI

InChI=1S/C14H12ClFN2O3/c1-20-13-9(15)4-3-8(12(13)16)10-5-7(17)6-11(18-10)14(19)21-2/h3-6H,1-2H3,(H2,17,18)

InChI Key

LHKDIEJPIYCDKH-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C2=NC(=CC(=C2)N)C(=O)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.